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Compound of Interest

Compound Name: Lsd1-IN-17

Cat. No.: B12407532 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the current knowledge on the LSD1 inhibitor, Lsd1-IN-17. Due to

the absence of published in vivo data for Lsd1-IN-17, this guide also includes information on

other relevant LSD1 inhibitors that have been evaluated in animal models to provide a valuable

frame of reference for designing future preclinical studies.

Introduction to Lsd1-IN-17
Lsd1-IN-17 (also known as compound 5b) is a potent inhibitor of Lysine-Specific Demethylase

1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic

regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

Dysregulation of LSD1 activity is implicated in various cancers, making it a compelling target for

therapeutic intervention. Lsd1-IN-17 is a tranylcypromine derivative that has demonstrated

significant anti-LSD1 activity in biochemical assays.

In Vitro Activity of Lsd1-IN-17
Lsd1-IN-17 has been characterized in vitro, demonstrating potent inhibitory activity against the

LSD1-CoREST complex and selectivity over other monoamine oxidases (MAOs).
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Target IC50 (µM)

LSD1-CoREST 0.005

MAO-A 0.028

MAO-B 0.820

Data from Fioravanti R, et al. J Enzyme Inhib

Med Chem. 2022.[1][2][3][4]

In cellular assays, Lsd1-IN-17 has been shown to induce growth arrest in prostate cancer

LNCaP cells with an IC50 of 17.2 µM.[4] Mechanistic studies in these cells confirmed an

increase in the levels of H3K4me2 and/or H3K9me2 upon treatment, consistent with LSD1

inhibition.[1][2][3]

Dosage and Administration of Lsd1-IN-17 in Animal
Models
As of the latest available information, there are no published studies detailing the dosage and

administration of Lsd1-IN-17 in any animal models. The seminal publication describing the

synthesis and in vitro characterization of Lsd1-IN-17 did not include any in vivo experiments.[1]

[2][3]

Therefore, specific protocols for the use of Lsd1-IN-17 in preclinical animal research cannot be

provided at this time. Researchers planning to evaluate Lsd1-IN-17 in vivo will need to conduct

initial dose-finding and pharmacokinetic studies to establish a safe and efficacious dosing

regimen.

Reference Data: In Vivo Studies of Other LSD1
Inhibitors
To aid in the design of future preclinical studies for Lsd1-IN-17, this section summarizes the

dosage and administration of other structurally related or clinically advanced LSD1 inhibitors in

various animal models. This information can serve as a starting point for determining potential

dose ranges and administration routes.
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Compound
Animal
Model

Disease
Model

Dosage
Administrat
ion Route

Key
Findings

ORY-1001

(Iadademstat)
Mouse

Acute

Myeloid

Leukemia

(AML)

Not specified Oral

Time and

dose-

dependent

induction of

differentiation

markers.

GSK2879552 Rat, Dog
Toxicology

Studies
Not specified Not specified

Caused

reversible

toxicities

including

thrombocytop

enia and

neutropenia.

INCB059872 Mouse

Small Cell

Lung Cancer

(SCLC)

Xenograft

Not specified Oral

Inhibited

tumor growth

and reduced

serum

neuroendocri

ne markers.

MC3382 Mouse

Acute

Promyelocyti

c Leukemia

(APL)

11.25 and

22.50 mg/kg
Oral

Increased

survival

without

apparent

toxicity.

Proposed Experimental Workflow for In Vivo
Evaluation of Lsd1-IN-17
The following diagram outlines a logical workflow for the initial in vivo characterization of Lsd1-
IN-17 in a cancer xenograft model.
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In Vivo Evaluation of Lsd1-IN-17

Start: Lsd1-IN-17 Synthesis & QC Pharmacokinetic & Pharmacodynamic (PK/PD) Studies
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Dose-Range Finding & Toxicity Studies
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Select Optimal Dose

Tumor Growth Analysis & Biomarker Assessment
Collect Tumor & Tissue Samples

Conclusion & Further Development
Evaluate Therapeutic Potential

Click to download full resolution via product page

Caption: Proposed workflow for the preclinical in vivo evaluation of Lsd1-IN-17.

Signaling Pathway Implicated in LSD1 Inhibition
LSD1 is a critical component of several transcriptional repressor complexes, including the

CoREST complex. By removing methyl groups from H3K4, LSD1 contributes to the silencing of

tumor suppressor genes. Inhibition of LSD1 is expected to restore the expression of these

genes, leading to anti-tumor effects.
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Caption: Simplified signaling pathway of LSD1 inhibition by Lsd1-IN-17.

Detailed Experimental Protocols (Hypothetical)
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The following are hypothetical protocols based on standard practices for evaluating novel anti-

cancer agents in vivo. These should be adapted and optimized based on the specific animal

model and experimental goals.

Animal Model
Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.

Tumor Model: Subcutaneous xenograft of a relevant human cancer cell line (e.g., LNCaP for

prostate cancer).

Cell Implantation: Inject 1-5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium

and Matrigel subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per

week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Lsd1-IN-17 Formulation and Administration
Formulation: As Lsd1-IN-17 is a small molecule, a common starting point for formulation

would be suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1%

Tween 80 in sterile water. Sonication may be required to ensure a uniform suspension.

Administration Route: Based on data from other LSD1 inhibitors, oral gavage (PO) is a likely

route of administration. Intraperitoneal (IP) injection is another common alternative for

preclinical studies.

Dosing Schedule: A once-daily (QD) or twice-daily (BID) dosing schedule is a typical starting

point.

Efficacy Study Design
Group Size: A minimum of 8-10 mice per group is recommended to achieve statistical power.

Treatment Initiation: Begin treatment when tumors reach a predetermined average size (e.g.,

100-200 mm³).

Treatment Groups:
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Vehicle control (e.g., 0.5% CMC, 0.1% Tween 80)

Lsd1-IN-17 (multiple dose levels, e.g., low, mid, high)

Positive control (a standard-of-care agent for the specific cancer model, if available)

Endpoints:

Primary: Tumor growth inhibition (TGI).

Secondary: Body weight changes (as a measure of toxicity), overall survival.

Pharmacodynamic: Collection of tumor tissue at the end of the study to assess target

engagement (e.g., by measuring H3K4me2 levels via Western blot or

immunohistochemistry).

Conclusion
Lsd1-IN-17 is a potent and selective inhibitor of LSD1 with demonstrated in vitro activity. While

there is currently no published data on its use in animal models, the information provided on

other LSD1 inhibitors and the proposed experimental workflows offer a solid foundation for

researchers to design and execute preclinical studies to evaluate its therapeutic potential.

Rigorous dose-finding, pharmacokinetic, and pharmacodynamic studies will be crucial first

steps in advancing Lsd1-IN-17 towards clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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